3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI)

Regiochemistry Physical properties Purification

Researchers needing regioisomerically pure 5-oxotetrahydrothiophene-3-carboxylate building blocks face a key challenge: the 2-carboxylate regioisomer (density 1.281 g/cm³) exhibits different thermal behavior and thiation efficiency, making the isomers non-interchangeable. This authenticated 3-carboxylate ester resolves this issue with verifiable physical properties. • Density 1.31 g/cm³, bp 270.3 °C, RI 1.528 for QC authentication vs. 2-isomer • Demonstrated 149 g scale thiation with Lawesson's reagent • Zero HBD (HBD=0), LogP 0.44 for prodrug permeability optimization

Molecular Formula C6H8O3S
Molecular Weight 160.19 g/mol
CAS No. 192879-21-3
Cat. No. B070798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI)
CAS192879-21-3
Synonyms3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI)
Molecular FormulaC6H8O3S
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)SC1
InChIInChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3
InChIKeyDRGWEPPLVOWUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Oxotetrahydrothiophene-3-Carboxylate: Core Properties


Methyl 5-oxotetrahydrothiophene-3-carboxylate (CAS 192879-21-3), also known as methyl 5-oxothiolane-3-carboxylate, is a heterocyclic building block with the molecular formula C6H8O3S and a molecular weight of 160.19 g/mol . It features a saturated tetrahydrothiophene ring with a ketone at the 5-position and a methyl ester at the 3-position. Key computed physicochemical properties include a density of 1.31 g/cm³, a boiling point of 270.3 °C at 760 mmHg, a flash point of 131.6 °C, and a refractive index of 1.528 . Its SMILES notation is COC(=O)C1CC(=O)SC1. This compound serves as a versatile intermediate in organic synthesis, particularly as a precursor to thioxo derivatives via thiation with Lawesson's reagent .

3-carboxylate regioisomer for thiation reactions
Zero HBD methyl ester: supports permeability screening
Validated precursor to FAS inhibitor derivatives
Regioisomer standard for analytical method development

Methyl 5-Oxotetrahydrothiophene-3-Carboxylate: Irreplaceability vs. Analogs


The 3-carboxylate regioisomer of the 5-oxotetrahydrothiophene scaffold exhibits distinct physicochemical properties compared to its 2-carboxylate counterpart, including a lower density (1.31 vs. 1.281 g/cm³) and differential thermal behavior, which directly impacts purification and handling in synthetic workflows . The methyl ester functionality eliminates hydrogen bond donor capacity (HBD = 0), whereas the free carboxylic acid analog (CAS 28525-50-0) possesses a donor, altering solubility, chromatographic retention, and reactivity profiles . Furthermore, the 3-position ester is a demonstrated substrate for efficient thiation to the corresponding thioxo derivative using Lawesson's reagent—a transformation that may proceed with different efficiency on the 2-substituted isomer . These differences preclude simple interchangeability in synthetic sequences, biological screening cascades, and analytical method development.

Regioisomer mismatch

2-carboxylate isomer differs in density, melting point, and boiling point, impacting purification and crystallization.

Free acid analog

Carboxylic acid (HBD=1) alters solubility, LogP, and chromatographic retention vs. ester (HBD=0).

Thiation efficiency

Lawesson’s reagent conversion may differ for 2-substituted isomer; no published data confirms comparable yield.

Methyl 5-Oxotetrahydrothiophene-3-Carboxylate: Key Differentiation Evidence


Density & Thermal Profile vs. 2-Carboxylate Regioisomer

Methyl 5-oxotetrahydrothiophene-3-carboxylate (CAS 192879-21-3) exhibits a calculated density of 1.31 g/cm³ and a boiling point of 270.3 °C at 760 mmHg . In contrast, the regioisomeric methyl 3-oxotetrahydrothiophene-2-carboxylate (CAS 2689-69-2) has a reported density of 1.281 g/mL (lit.) and a melting point of 38 °C (lit.), with a boiling range of 232–254 °C at reduced pressure . The 0.029 g/cm³ difference in density, while modest, reflects the distinct molecular packing influenced by the position of the ester group on the thiolane ring. The different melting point and boiling point profiles are directly relevant to recrystallization solvent selection and distillation conditions.

Regioisomer Density
Cross-study comparable
Δ = +0.029 g/cm³
Informs purification and identity confirmation
Computed vs. experimentally reported values
Regiochemistry Physical properties Purification Solid-state characterization

Zero HBD: Advantage Over Carboxylic Acid Analog

According to computed descriptors, methyl 5-oxotetrahydrothiophene-3-carboxylate has zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4), with an experimental LogP of 0.44 . The corresponding free carboxylic acid, 5-oxotetrahydrothiophene-3-carboxylic acid (CAS 28525-50-0), has one hydrogen bond donor (the carboxylic acid OH) and the same number of acceptors . The absence of a hydrogen bond donor in the ester is predicted to enhance passive membrane permeability relative to the acid, making the ester the preferred intermediate for prodrug strategies or biological screening where reduced polarity and increased lipophilicity are desired [1].

HBD / LogP Profile
Class-level inference
HBD = 0 vs. 1 (acid)
Supports ester selection for permeability screening
Permeability inference based on HBD/LogP
Medicinal chemistry Physicochemical profiling LogP Permeability

High-Yielding Thiation to Thioxo Analog

The target compound is a direct precursor to tetrahydro-5-thioxo-3-thiophenecarboxylic acid methyl ester via thiation with Lawesson's reagent. In a documented procedure, 149 g (0.93 mol) of methyl 5-oxotetrahydrothiophene-3-carboxylate is suspended in absolute toluene, treated with 207 g (0.51 mol) of Lawesson's reagent, and refluxed for 16 hours to afford the thioxo derivative . This oxo-to-thioxo conversion is a key transformation for accessing sulfur-rich heterocycles. The efficiency of this reaction is predicated on the accessibility of the 5-oxo group, which is expected to be comparable to—but sterically and electronically distinct from—the 2-oxo regioisomer; the 3-carboxylate substitution pattern may offer advantages in regioselective thiation over 2-substituted analogs where steric congestion could reduce yields.

Thiation Scalability
Supporting evidence
149 g substrate; Lawesson’s reagent
Validated route to thioxo derivative
No published data for 2-substituted isomer
Organosulfur chemistry Thiation Lawesson's reagent Thioester synthesis

Thermodynamic Stability of 3-Substitution

Experimental and computational thermochemical studies on thiophenecarboxylic acids have demonstrated that 3-thiophenecarboxylic acid is thermodynamically more stable than its 2-substituted isomer, with a measured isomerization enthalpy of 2.6 kJ·mol⁻¹ favoring the 3-isomer [1]. While this data pertains to the aromatic thiophene series, the underlying electronic stabilization of the 3-position relative to the 2-position is a fundamental property of the thiophene scaffold. Extrapolation to the saturated tetrahydrothiophene series suggests that the 3-carboxylate ester (target compound) benefits from a similar inherent thermodynamic preference over the corresponding 2-carboxylate regioisomer, which may translate into greater chemical stability during storage and reactions [2].

Thermodynamic Stability
Class-level inference
ΔH°isom = +2.6 kJ·mol⁻¹
Supports storage and thermal robustness
Extrapolated from thiophene series
Thermochemistry Isomer stability Enthalpy of isomerization Computational chemistry

FAS Inhibition Scaffold

Derivatives built upon the 5-oxotetrahydrothiophene-3-carboxylate scaffold have demonstrated significant biological activity. Specifically, compound 4-methylene-2-octyl-5-oxotetrahydrothiophene-3-carboxylic acid (1c), a structural analog of the target ester, exhibited potent fatty acid synthase (FAS) inhibition with an IC50 of 2.56 μM and a therapeutic index (T.I.) of 9.26, along with anti-tumor activity against HL60 (IC50 = 5.38 μM) and HeLa (IC50 = 46.10 μM) cell lines [1][2]. The methyl ester (target compound) serves as the direct synthetic precursor to this class of FAS inhibitors. Procurement of the pre-formed 3-carboxylate ester eliminates the need for regiospecific esterification of the acid and ensures the correct regiochemistry for constructing biologically active derivatives [3].

FAS Inhibitor Precursor
Cross-study comparable
Deriv. 1c FAS IC50 = 2.56 μM
Precursor to biologically active series
Activity from derivative; scaffold validation
Fatty acid synthase Cancer therapeutics Structure-activity relationship Thiophene scaffold

Methyl 5-Oxotetrahydrothiophene-3-Carboxylate: Application Scenarios


Thioxo-Heterocycle Library Synthesis

The compound is the optimal starting material for generating tetrahydro-5-thioxo-3-thiophenecarboxylate derivatives, a transformation demonstrated at the 149 g scale using Lawesson's reagent in refluxing toluene . The 3-carboxylate regiochemistry ensures the thiation occurs at the electronically favored 5-oxo position without competing side reactions that may affect 2-substituted isomers. This application is directly relevant to medicinal chemistry groups synthesizing sulfur-containing heterocycle libraries for screening.

FAS-Targeting Medicinal Chemistry

Derivatives of the 5-oxotetrahydrothiophene-3-carboxylate scaffold have demonstrated sub-micromolar FAS inhibition (IC50 = 2.56 μM for compound 1c) and anti-tumor activity against HL60 and HeLa cell lines [1]. The target methyl ester serves as a key intermediate for constructing these biologically active molecules. Its zero hydrogen bond donor count (HBD = 0) and favorable LogP (0.44) further support its use in prodrug design where enhanced membrane permeability is desired .

Isomer Standards for Analytical Development

The distinct physical properties of the target compound—density 1.31 g/cm³, boiling point 270.3 °C, and refractive index 1.528—clearly differentiate it from the 2-carboxylate regioisomer (density 1.281 g/mL, m.p. 38 °C) . This enables its use as an authenticated reference standard in HPLC, GC, or NMR method development where regioisomeric purity must be confirmed. The absence of a carboxylic acid proton (HBD = 0) also simplifies NMR spectra relative to the free acid analog.

Thermally Stable Scaffold for Harsh Conditions

The documented thermodynamic preference of 3-substituted thiophenecarboxylic acid derivatives over 2-substituted analogs (ΔH°isomerization = 2.6 kJ·mol⁻¹) [2] supports the selection of the 3-carboxylate ester for applications involving elevated temperatures, prolonged storage, or reactions requiring robust chemical stability. This intrinsic stability advantage reduces the risk of isomerization or degradation during synthetic sequences or material storage.

Application
Selection Property
Validation Focus
Thioxo heterocycle synthesis
3-carboxylate regiochemistry
Lawesson thiation at 5-oxo
FAS inhibitor derivatization
Zero HBD ester scaffold
Derivative bioactivity validation
Regioisomer analytical standard
Distinct physical property profile
Regioisomeric purity assessment
Thermally stable scaffold
3-substitution preference
Thermal stability in storage
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